molecular formula C22H19NO3 B8199054 Coumberone

Coumberone

Cat. No. B8199054
M. Wt: 345.4 g/mol
InChI Key: DGJJSADMDWUKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coumberone is a useful research compound. Its molecular formula is C22H19NO3 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Coumberone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coumberone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neurobiology and Memory

    A study by Hoyer and Lannert (2008) found that long-term corticosterone application in rats reduced both working and reference memory. This suggests that corticosterone may act on neuronal insulin receptors similarly to streptozotocin, impacting cognitive functions (Hoyer & Lannert, 2008).

  • Animal Physiology

    Research by Hiebert et al. (2000) showed that corticosterone is involved in regulating nocturnal torpor in hummingbirds, an energy conservation state that helps them offset environmental challenges to energy balance (Hiebert, Salvante, Ramenofsky, & Wingfield, 2000).

  • Immunology

    A study by Long et al. (2005) demonstrated that corticosterone rapidly inhibits phagocytosis and superoxide anion production by macrophages in less than 30 minutes through a rapid, nongenomic mechanism. This contributes to the anti-inflammatory and immunosuppressive actions of glucocorticoids (Long et al., 2005).

  • Environmental Stress

    Vera, Zenuto, and Antenucci (2017) explored the roles of cortisol and corticosterone in wild vertebrates, focusing on stress-responsive hormones and their impact on mineral-water balance and interaction with other hormones (Vera, Zenuto, & Antenucci, 2017).

  • Data Management in Biology

    Michener et al. (2012) discussed DataONE, a cyberinfrastructure platform supporting rapid data discovery and access for biological and environmental research. This initiative is based on participatory, user-centered design processes (Michener et al., 2012).

  • Antimicrobial Research

    A study by Southam et al. (2018) found that CORM-3, a Ru-carbonyl CORM, has potent antimicrobial effects against Escherichia coli. The active antimicrobial agent was identified as Ru(II), which binds tightly to thiols (Southam et al., 2018).

  • Reptilian Physiology

    Neuman-Lee et al. (2019) investigated the complex role of corticosterone in glucose mobilization in snakes during acute stress, providing insights into reptilian stress responses (Neuman-Lee, Hudson, Webb, & French, 2019).

properties

IUPAC Name

6-benzoyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c24-19-13-17(21(25)14-6-2-1-3-7-14)18-12-15-8-4-10-23-11-5-9-16(20(15)23)22(18)26-19/h1-3,6-7,12-13H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJJSADMDWUKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coumberone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Coumberone
Reactant of Route 2
Reactant of Route 2
Coumberone
Reactant of Route 3
Reactant of Route 3
Coumberone
Reactant of Route 4
Reactant of Route 4
Coumberone
Reactant of Route 5
Reactant of Route 5
Coumberone
Reactant of Route 6
Reactant of Route 6
Coumberone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.